molecular formula C39H53N7O7S B1681630 Septide CAS No. 79775-19-2

Septide

Cat. No. B1681630
CAS RN: 79775-19-2
M. Wt: 763.9 g/mol
InChI Key: UUZURPUIMYJOIL-JNRWAQIZSA-N
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Description

Septide, also known as (Pyr6,Pro9)-Substance P, is a potent NK1 receptor agonist with a Kd value of 0.55 nM . It has been shown to be an agonist as potent as Substance P in eliciting smooth muscle contraction in several in vitro preparations, while being a poor competitor of labeled Substance P binding .


Synthesis Analysis

Peptides like Septide are often synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a peptide chain that is anchored to a polymeric solid support resin . The carboxyl group on one amino acid reacts with the amino group of another to form a peptide bond .


Molecular Structure Analysis

The molecular structure of peptides like Septide can be analyzed using various techniques such as two-dimensional (2D) NMR techniques . Tools like pyPept can be used to generate atomistic 2D and 3D representations of peptides .


Chemical Reactions Analysis

The chemical reactions involved in peptide synthesis, including the formation of peptide bonds, can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC–MS) . The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like Septide can be analyzed using various techniques. These properties include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Behavioral Effects of Septide

Septide, a synthetic substance P agonist, demonstrates distinct behavioral effects when administered intrathecally. It evokes intense, compulsive scratching, biting, and licking behaviors in test subjects without affecting responses to noxious thermal or mechanical stimulation. These effects, markedly different from those caused by other substance P agonists, highlight Septide's unique action on specific receptor subtypes (Papir-Kricheli et al., 1987).

Septide and Tachykinin Receptors

Research indicates that Septide may act on a unique site of the neurokinin (NK)1 receptor, distinct from that for substance P. This distinction is evident in functional assays and radioligand binding studies. Such findings suggest Septide's potential as a functional agonist of the NK1 receptor, acting at a specific subsite different from that for substance P, which could be a target for pharmacological intervention (Pradier et al., 1994).

Effects of Septide on Neurotransmitter Release

Septide has been shown to distinctly regulate the N-methyl-D-aspartate (NMDA)-evoked release of dopamine in specific areas of the rat striatum. This suggests that Septide, and potentially other endogenous tachykinins, contribute to the regulation of dopamine release in the striatum. The findings also support the existence of "septide-sensitive" tachykinin receptors in the rat striatum, which could be crucial for understanding neurotransmitter regulation in the brain (Gauchy et al., 1996).

Septide in Gastrointestinal Research

In studies involving the guinea-pig ileum, Septide has been shown to act on unusual tachykinin receptors. Its actions not only include direct effects on smooth muscle tachykinin receptors but also stimulation of a receptor subtype on myenteric neurons, leading to the release of inhibitory substances. This finding is significant for understanding gastrointestinal motility and disorders related to it (Burcher & Stamatakos, 1994).

Safety And Hazards

The safety data sheet (SDS) for Septide provides information on its hazards, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

The development of peptide drugs has become one of the hottest topics in pharmaceutical research. Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies, which have helped to overcome the inherent drawbacks of peptides and have allowed the continued advancement of this field .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZURPUIMYJOIL-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Septide

CAS RN

79775-19-2
Record name Septide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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